molecular formula C18H16N4O3S B279325 6-(2,4-Dimethoxyphenyl)-3-(3-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

6-(2,4-Dimethoxyphenyl)-3-(3-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No. B279325
M. Wt: 368.4 g/mol
InChI Key: WMTKFHROVVMRBU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(2,4-Dimethoxyphenyl)-3-(3-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole, also known as DMPTT, is a heterocyclic compound with potential applications in the field of medicinal chemistry. DMPTT is a triazole-thiadiazole hybrid compound that has been synthesized using various methods.

Mechanism of Action

The mechanism of action of 6-(2,4-Dimethoxyphenyl)-3-(3-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is not fully understood. However, it is believed that 6-(2,4-Dimethoxyphenyl)-3-(3-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole exerts its therapeutic effects by modulating various cellular pathways. In cancer cells, 6-(2,4-Dimethoxyphenyl)-3-(3-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole induces cell cycle arrest by upregulating the expression of p21 and p27, which are cell cycle inhibitors. 6-(2,4-Dimethoxyphenyl)-3-(3-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole also induces apoptosis by activating the caspase cascade. In Alzheimer's disease, 6-(2,4-Dimethoxyphenyl)-3-(3-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole inhibits the aggregation of amyloid-beta peptides by binding to them and preventing their aggregation into toxic oligomers.
Biochemical and Physiological Effects:
6-(2,4-Dimethoxyphenyl)-3-(3-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been shown to have various biochemical and physiological effects. In cancer cells, 6-(2,4-Dimethoxyphenyl)-3-(3-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole inhibits the expression of cyclin D1, which is a cell cycle regulator. 6-(2,4-Dimethoxyphenyl)-3-(3-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole also inhibits the expression of Bcl-2, which is an anti-apoptotic protein. In Alzheimer's disease, 6-(2,4-Dimethoxyphenyl)-3-(3-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole inhibits the aggregation of amyloid-beta peptides and reduces the production of reactive oxygen species.

Advantages and Limitations for Lab Experiments

6-(2,4-Dimethoxyphenyl)-3-(3-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has shown promising results in various disease models. However, 6-(2,4-Dimethoxyphenyl)-3-(3-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has some limitations. It is not very soluble in water, which can make it difficult to work with in aqueous solutions. 6-(2,4-Dimethoxyphenyl)-3-(3-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole also has low bioavailability, which can limit its effectiveness in vivo.

Future Directions

There are several future directions for 6-(2,4-Dimethoxyphenyl)-3-(3-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole research. One direction is to investigate the pharmacokinetics and pharmacodynamics of 6-(2,4-Dimethoxyphenyl)-3-(3-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole in vivo. Another direction is to explore the potential of 6-(2,4-Dimethoxyphenyl)-3-(3-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole as a therapeutic agent for other diseases, such as diabetes and cardiovascular disease. Additionally, the development of 6-(2,4-Dimethoxyphenyl)-3-(3-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole analogs with improved solubility and bioavailability could enhance its therapeutic potential. Finally, the use of 6-(2,4-Dimethoxyphenyl)-3-(3-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole in combination with other drugs could lead to synergistic effects and improved therapeutic outcomes.

Synthesis Methods

6-(2,4-Dimethoxyphenyl)-3-(3-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole can be synthesized using different methods, including the one-pot reaction of 2,4-dimethoxybenzaldehyde, 3-methoxybenzaldehyde, thiosemicarbazide, and triethyl orthoformate. The reaction is carried out in the presence of a catalytic amount of p-toluenesulfonic acid and acetic acid. The product is then purified by column chromatography to obtain pure 6-(2,4-Dimethoxyphenyl)-3-(3-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole.

Scientific Research Applications

6-(2,4-Dimethoxyphenyl)-3-(3-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has shown potential as a therapeutic agent for various diseases, including cancer, Alzheimer's disease, and inflammation. In cancer research, 6-(2,4-Dimethoxyphenyl)-3-(3-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been shown to inhibit the proliferation of cancer cells by inducing cell cycle arrest and apoptosis. 6-(2,4-Dimethoxyphenyl)-3-(3-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has also been found to have anti-inflammatory properties by inhibiting the production of inflammatory cytokines. In Alzheimer's disease research, 6-(2,4-Dimethoxyphenyl)-3-(3-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been shown to inhibit the aggregation of amyloid-beta peptides, which is a hallmark of the disease.

properties

Product Name

6-(2,4-Dimethoxyphenyl)-3-(3-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Molecular Formula

C18H16N4O3S

Molecular Weight

368.4 g/mol

IUPAC Name

6-(2,4-dimethoxyphenyl)-3-(3-methoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C18H16N4O3S/c1-23-12-6-4-5-11(9-12)16-19-20-18-22(16)21-17(26-18)14-8-7-13(24-2)10-15(14)25-3/h4-10H,1-3H3

InChI Key

WMTKFHROVVMRBU-UHFFFAOYSA-N

SMILES

COC1=CC(=C(C=C1)C2=NN3C(=NN=C3S2)C4=CC(=CC=C4)OC)OC

Canonical SMILES

COC1=CC(=C(C=C1)C2=NN3C(=NN=C3S2)C4=CC(=CC=C4)OC)OC

Origin of Product

United States

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